

Analytical Methods for Cefpodoxime Proxetil: A Comparison

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Compound Focus: Cefpodoxime Proxetil

CAS No.: 87239-81-4

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The table below summarizes the quantitative validation data for three different analytical methods as reported in the scientific literature.

Method Parameter	RP-HPLC [1]	HPTLC [2]	Spectrophotometric [3]
Analytical Technique	Reversed-Phase High-Performance Liquid Chromatography	High-Performance Thin-Layer Chromatography	Charge Transfer Complex (UV-Vis)
Stationary Phase	Kromasil C18 column (250×4.6 mm; 5 µm)	Silica gel 60 RP-18 F254 plates	Not Applicable
Mobile Phase / Reaction	Acetonitrile:MeOH:Trifluoroacetic Acid 0.001%, pH 6.5 (30:50:20 v/v/v)	Toluene:MeOH:Chloroform (4:2:4 v/v)	Reaction with TCNQ (π -acceptor)
Detection / Measurement	UV @ 235 nm	Densitometry @ 289 nm	Absorbance @ 596 nm
Linearity Range	0.5 - 20 µg/mL	100 - 600 ng/spot	3.0 - 15.0 µg/mL

Method Parameter	RP-HPLC [1]	HPTLC [2]	Spectrophotometric [3]
Correlation Coefficient (r^2)	0.9996	0.998 ± 0.0015	0.9997
Precision (Repeatability, %RSD)	0.21% (for Cefpodoxime)	Not Specified (Method proven precise)	Not Specified
Accuracy (% Recovery)	99.77% ± 0.89	99.97% - 101.3% (Recovery study)	99.97% - 101.3%
LOD	0.0726 µg/mL	3.99 ng/spot	0.036 µg/mL
LOQ	0.22 µg/mL	12.39 ng/spot	0.108 µg/mL

Detailed Experimental Protocols

Here is a detailed breakdown of the experimental methodologies for the key techniques cited.

Reversed-Phase HPLC (RP-HPLC) Method

This method was developed for the simultaneous estimation of **Cefpodoxime Proxetil** (CEF) and Dicloxacillin sodium (DCX) in a combined tablet dosage form [1].

- **Instrumentation:** The system used was a Shimadzu LC-2010CHT with a UV-deuterium detector and a Kromasil C18 column.
- **Chromatographic Conditions:**
 - **Mobile Phase:** A mixture of Acetonitrile, Methanol, and 0.001% Trifluoroacetic acid with pH adjusted to 6.5 in the ratio 30:50:20 v/v/v.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** 235 nm.
 - **Retention Times:** Under these conditions, Dicloxacillin and **Cefpodoxime Proxetil** were eluted at 1.92 and 3.35 minutes, respectively.
- **Sample Preparation:**

- **Standard Solution:** Accurately weighed standards of CEF and DCX were dissolved in a diluent (ACN:MeOH:Water, 20:50:30 v/v/v) to obtain a stock solution of 1 mg/mL each.
- **Tablet Solution:** Twenty tablets were powdered and a portion equivalent to 200 mg CEF and 500 mg DCX was dissolved in 100 mL of diluent, sonicated, and filtered. This was then further diluted to achieve a final concentration of approximately 5 µg/mL of CEF.
- **Validation Highlights:**
 - The method demonstrated excellent precision with intra-day and inter-day RSD values for CEF ranging from 0.12-0.48% and 0.70-1.45%, respectively.
 - Accuracy was confirmed by a recovery study using the standard addition method, yielding a mean recovery of 99.77% for CEF.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This is a validated stability-indicating method for estimating **Cefpodoxime Proxetil** in bulk and pharmaceutical formulations [2].

- **Instrumentation:** CAMAG system with Linomat 5 applicator, TLC scanner 3, and winCATS software.
- **Chromatographic Conditions:**
 - **Stationary Phase:** Pre-coated silica gel 60 RP-18 F254 plates.
 - **Mobile Phase:** Toluene: Methanol: Chloroform (4:2:4 v/v).
 - **Development:** Linear ascending development in a twin-trough glass chamber saturated with mobile phase for 30 minutes.
 - **Detection:** Densitometric scanning at 289 nm. The R_f value for **Cefpodoxime Proxetil** was 0.55 ± 0.02.
- **Sample Preparation:**
 - A standard stock solution of 1000 ng/µL was prepared in methanol. Aliquots of 0.1-0.6 µL were spotted on the TLC plate to obtain 100-600 ng per spot.
 - For tablet analysis, powder equivalent to 10 mg of drug was extracted with methanol, sonicated, filtered, and spotted.
- **Validation Highlights:**
 - The method was found to be precise, with RSD for repeatability of measurement and application assessed at the 400 ng/spot level.
 - The method successfully separated the drug from its degradation products formed under stress conditions (acid, base, oxidation), confirming its specificity as a stability-indicating method.

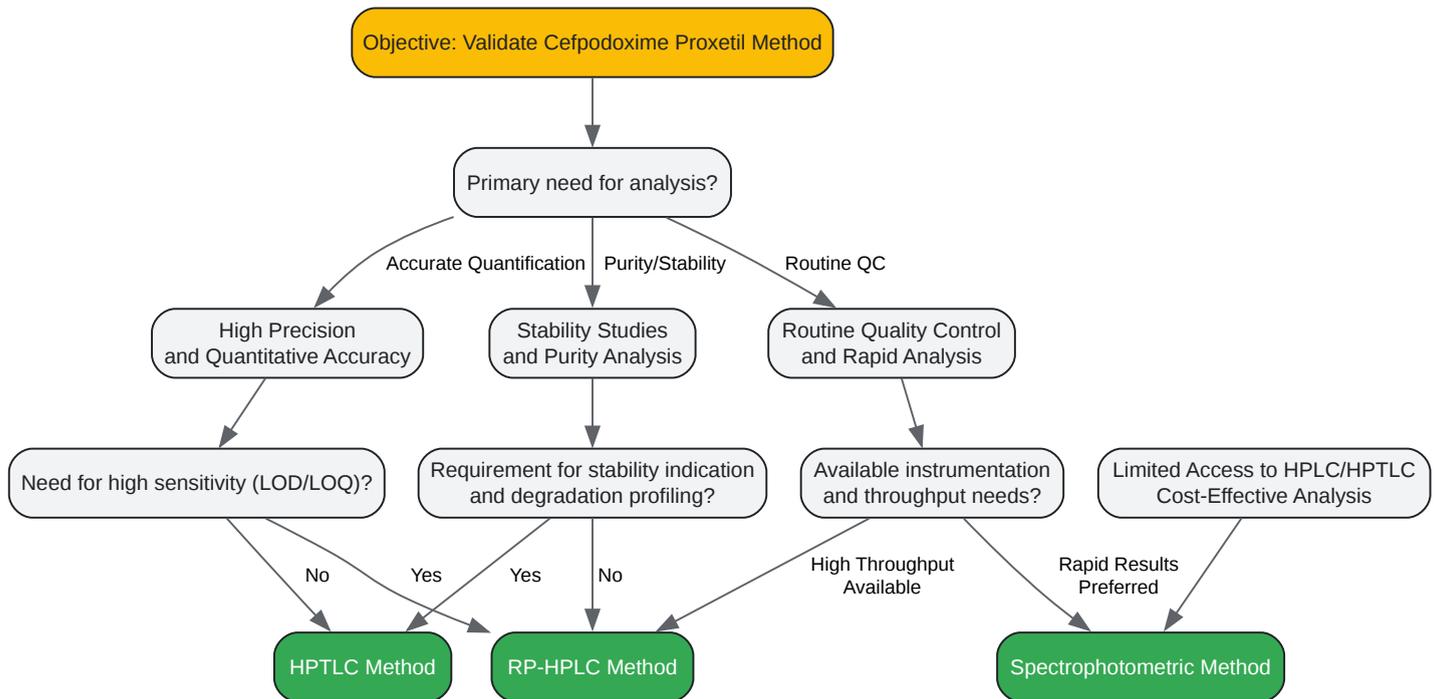
Spectrophotometric Method

This method is based on the formation of a charge-transfer complex [3].

- **Principle:** The method involves the charge transfer interactions where **Cefpodoxime Proxetil** acts as an n-electron donor and 7,7,8,8-tetracyanoquinodimethane (TCNQ) acts as a π -acceptor.
- **Procedure:**
 - The reaction between the drug and TCNQ is carried out, and the resulting complex's absorbance is measured at a specific wavelength of 596 nm.
 - The concentration of the drug is determined from a linear calibration curve plotted over the range of 3.0–15.0 $\mu\text{g/mL}$.
- **Validation Highlights:**
 - The method showed high sensitivity with very low LOD and LOQ values.
 - The performance of the method was statistically evaluated using a student's t-test and variance ratio F-test, showing no significant difference from a reference method.

Method Selection Workflow

The diagram below outlines a decision-making process for selecting an appropriate analytical method based on research objectives and regulatory requirements.



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References

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2. Validated stability-indicating high-performance thin-layer... [journals.lww.com]
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